4-[(Dimethylamino)methyl]benzohydrazide
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Overview
Description
4-[(Dimethylamino)methyl]benzohydrazide is an organic compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a dimethylamino group attached to a benzohydrazide moiety.
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as aminobenzoic acids . These are benzoic acids containing an amine group attached to the benzene moiety
Mode of Action
It’s known that aminobenzoic acids can interact with various biological targets through hydrogen bonding and other non-covalent interactions . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given its structural similarity to aminobenzoic acids , it might be involved in similar biochemical pathways. Aminobenzoic acids are known to participate in various biological processes, but the exact pathways and their downstream effects for this compound remain to be elucidated.
Result of Action
It’s known that aroyl hydrazides, a class of compounds to which this compound is structurally related, have been studied for their potential antimicrobial and anticancer activities
Preparation Methods
The synthesis of 4-[(Dimethylamino)methyl]benzohydrazide typically involves the reaction of benzohydrazide with dimethylamine. One common method includes dissolving benzohydrazide in anhydrous acetonitrile, followed by the addition of dimethylamine bromide. The reaction mixture is then stirred and heated under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(Dimethylamino)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Dimethylamino)methyl]benzohydrazide has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential antimicrobial and anticancer properties.
Industry: It is used in the synthesis of various industrial chemicals and intermediates.
Comparison with Similar Compounds
4-[(Dimethylamino)methyl]benzohydrazide can be compared with other similar compounds, such as:
Isoniazid: A well-known anti-tubercular drug with a similar hydrazide structure.
4-(Dimethylamino)benzohydrazide: Another hydrazide derivative with comparable chemical properties.
The uniqueness of this compound lies in its specific dimethylamino substitution, which imparts distinct chemical reactivity and biological activity compared to its analogues.
Properties
IUPAC Name |
4-[(dimethylamino)methyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(2)7-8-3-5-9(6-4-8)10(14)12-11/h3-6H,7,11H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCJOSIKBZAKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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